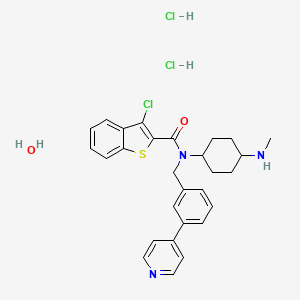

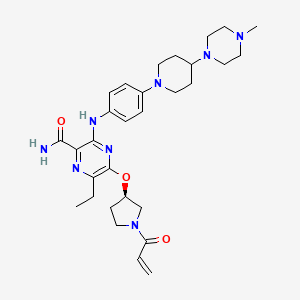

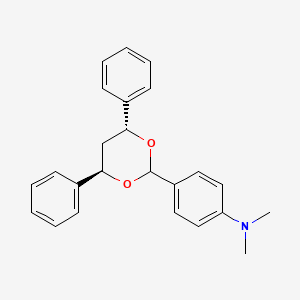

BW373U86 dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potent, non-peptide delta-opioid receptor agonist; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

Delta-Opioid Receptor Agonist with Novel Receptor-G Protein-Mediated Actions

BW373U86 has been identified as a potent and highly selective nonpeptidic agonist for delta-opioid receptors. It demonstrates novel actions in coupling with G protein-linked second messenger systems, notably in inhibiting adenylyl cyclase activity and stimulating low-Km GTPase activity. This compound shows unique binding characteristics to delta receptors and has a distinct effect on receptor binding not regulated by GTP, highlighting its novel pharmacological profile (Childers et al., 1993).

Neuroprotective Effects in a Rat Model of Asphyxial Cardiac Arrest

BW373U86 has shown neuroprotective effects following asphyxial cardiac arrest (ACA) when administered after resuscitation. It significantly reduced neuron loss and neurological function deficits, indicating its potential as a therapeutic agent for global cerebral ischemic injury. Its neuroprotective effects involve both delta-opioid receptor-dependent and independent mechanisms, with CREB being a key molecule in mediating these effects (Yang et al., 2014).

Regulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

Research has shown that the delta-opioid receptor agonist (+)BW373U86 can regulate BDNF mRNA expression in various brain regions of rats. This suggests the potential of delta-opioid receptor agonists in treating depression, as increased BDNF and TrkB levels are crucial for the therapeutic effects of antidepressants. BW373U86 demonstrated the ability to upregulate BDNF mRNA expression acutely, different from classical antidepressants, indicating its potential as a faster-acting antidepressant (Torregrossa et al., 2004).

Cardiomyocyte Protection from Hypoxia-Reoxygenation Injury

BW373U86 has been found to protect cardiomyocytes from hypoxia-reoxygenation injury by upregulating autophagy. It inhibits the PI3K/Akt pathway and regulates the mTOR pathway, demonstrating its potential as a therapeutic agent for ischemia-reperfusion injury in the heart (Liang et al., 2020).

Antinociceptive Properties

BW373U86 has been explored for its antinociceptive properties, demonstrating efficacy in various models of nociception in mice. It showed naloxone-sensitive antinociception in both the tail-flick and tail-pinch assays, indicating its potential in pain management (Wild et al., 1993).

Propriétés

Numéro CAS |

1174661-92-7 |

|---|---|

Nom du produit |

BW373U86 dihydrobromide |

Formule moléculaire |

C27H39Br2N3O2 |

Poids moléculaire |

597.436 |

Nom IUPAC |

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |

InChI |

InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26+;;/m1../s1 |

Clé InChI |

ABMNQBWHHIYHEV-HKTJIKFCSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |

Synonymes |

(±)-[1(S),2-alpha,5-beta]-4-[[2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide dihydrobromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

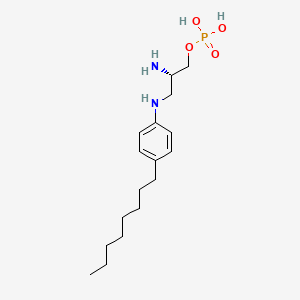

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)

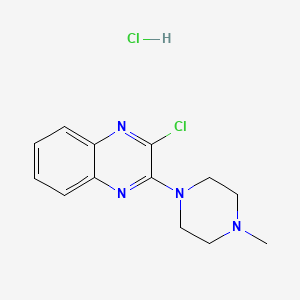

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

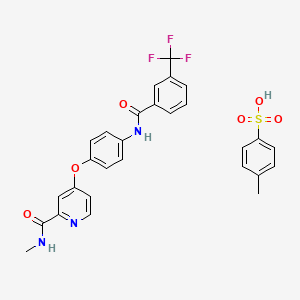

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)